Physicochemical characteristics of 3-Pyrimidin-5-yl-benzylamine
Physicochemical characteristics of 3-Pyrimidin-5-yl-benzylamine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Pyrimidin-5-yl-benzylamine
Introduction
3-Pyrimidin-5-yl-benzylamine is a bi-functional organic molecule featuring a benzylamine core substituted with a pyrimidine ring. This unique combination of a flexible, basic amino group and a heterocyclic aromatic system imparts specific physicochemical characteristics that are critical for its application in medicinal chemistry and materials science. The pyrimidine moiety is a cornerstone in many biologically active compounds, including nucleic acids, while the benzylamine structure is a common scaffold in pharmaceutical agents.[1][2] Understanding the interplay between these two groups is paramount for researchers in drug discovery and development.
This guide provides a detailed examination of the core physicochemical properties of 3-Pyrimidin-5-yl-benzylamine. As a senior application scientist, the narrative emphasizes not just the "what" but the "why"—exploring the causal relationships between the molecule's structure and its empirical properties. Furthermore, it furnishes detailed, field-proven experimental protocols to enable researchers to validate these characteristics in their own laboratories.
Molecular Structure and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structure of 3-Pyrimidin-5-yl-benzylamine consists of a phenylmethanamine unit where the phenyl ring is substituted at the meta-position (position 3) with a pyrimidin-5-yl group.
Caption: Chemical structure of 3-Pyrimidin-5-yl-benzylamine.
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃ | N/A |
| Molecular Weight | 185.23 g/mol | N/A |
| CAS Number | 898289-51-5 (for related chloride) | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)CN)C2=CN=CN=C2 | N/A |
| InChI | InChI=1S/C11H11N3/c12-8-9-4-1-2-5-10(9)11-6-13-7-14-11/h1-2,4-7H,8,12H2 | N/A |
| InChIKey | UQJIIYVVEPMVTB-UHFFFAOYSA-N | N/A |
| Predicted LogP | 1.5 - 2.7 | [4] |
| Predicted TPSA | 51.8 Ų | N/A |
Note: Data for the exact compound is sparse; some values are predicted or inferred from structurally related molecules.
Core Physicochemical Properties
The utility of a molecule in a biological or chemical system is fundamentally governed by its physical properties. For 3-Pyrimidin-5-yl-benzylamine, the key characteristics are its solubility, lipophilicity, and basicity.
Solubility
Solubility dictates a compound's behavior in both aqueous and organic media, impacting everything from reaction conditions to bioavailability.
-
Aqueous Solubility: As a primary amine, 3-Pyrimidin-5-yl-benzylamine is expected to exhibit pH-dependent aqueous solubility.[5] The benzylamine nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of being protonated in acidic solutions.[6] This protonation forms a water-soluble ammonium salt, significantly increasing solubility in acidic environments compared to neutral or basic water.[7] Conversely, the pyrimidine ring, while containing basic nitrogens, is less basic than the aliphatic amine and contributes more to the molecule's overall hydrophobicity at neutral pH.
-
Organic Solubility: The molecule's significant hydrocarbon framework, comprising both a phenyl and a pyrimidine ring, suggests good solubility in a range of organic solvents, particularly polar organic solvents like methanol, ethanol, and DMSO.[1] For nonpolar solvents like hexane, solubility is expected to be limited.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[8] It is quantified by the partition coefficient (P) between n-octanol and water.
-
LogP: The partition coefficient for the neutral, un-ionized form of the molecule. Predicted LogP values for structurally similar compounds are in the range of 1.5 to 2.7, indicating a moderate degree of lipophilicity.[4][9] This suggests the compound has a balanced character, being neither excessively greasy nor overly polar.
-
LogD: The distribution coefficient, which accounts for all species (ionized and neutral) at a given pH.[8] Due to the basicity of the amine, the LogD of 3-Pyrimidin-5-yl-benzylamine will be significantly lower than its LogP at physiological pH (around 7.4) and even lower in acidic conditions. This is because the protonated, charged form of the molecule will partition preferentially into the aqueous phase. Understanding the LogD profile across a pH range is crucial for predicting its absorption and distribution in vivo.
Acidity and Basicity (pKa)
The pKa value quantifies the strength of an acid or base and is fundamental to predicting the ionization state of a molecule at a specific pH. 3-Pyrimidin-5-yl-benzylamine has multiple ionizable centers:
-
Benzylamine Nitrogen: The primary aliphatic amine is the most basic site on the molecule. Its pKa is expected to be similar to, but likely slightly lower than, that of benzylamine (pKa ≈ 9.3) due to the electron-withdrawing effect of the pyrimidinyl-phenyl substituent. Protonation occurs readily at this site.
-
Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are significantly less basic than the benzylamine nitrogen. Pyrimidine itself has a pKa of approximately 1.3. The substitution on the ring will modulate this value, but they will only become protonated under strongly acidic conditions.
The ionization state has profound implications. In drug development, for instance, the positively charged species formed at physiological pH can interact with negatively charged biological targets and influences aqueous solubility.[10]
Spectroscopic and Thermal Profile
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity, while thermal analysis assesses its stability.
Table 2: Spectroscopic and Thermal Data Summary
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals in the aromatic region (7.0-9.5 ppm) for phenyl and pyrimidine protons; a singlet around 4.0 ppm for the benzylic CH₂ group; a broad singlet for the NH₂ protons.[11][12] |
| ¹³C NMR | Resonances in the aromatic region (120-160 ppm); a signal for the benzylic carbon around 45 ppm.[13] |
| Mass Spec (HRMS) | A precise molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.[10][14] |
| FT-IR | Characteristic N-H stretching vibrations (approx. 3300-3400 cm⁻¹), aromatic C-H stretching (approx. 3000-3100 cm⁻¹), and C=N/C=C stretching in the fingerprint region (1400-1600 cm⁻¹).[13] |
| TGA | The molecule is expected to be stable at moderate temperatures, with decomposition occurring at elevated temperatures. TGA can quantify the onset of decomposition.[15][16] |
Experimental Methodologies for Characterization
To ensure scientific integrity, theoretical predictions must be validated by empirical measurement. The following section details authoritative, step-by-step protocols for determining the key physicochemical properties discussed.
Protocol for pH-Dependent Solubility Assessment
This qualitative test provides a rapid assessment of a compound's solubility characteristics, which is essential for selecting appropriate solvents for reactions, purification, and formulation.[7][17]
Caption: Workflow for assessing pH-dependent aqueous solubility.
Methodology:
-
Preparation: Aliquot approximately 5 mg of 3-Pyrimidin-5-yl-benzylamine into three separate, clearly labeled test tubes.
-
Solvent Addition:
-
To the first tube, add 1 mL of deionized water.
-
To the second tube, add 1 mL of 1 M hydrochloric acid (HCl).
-
To the third tube, add 1 mL of 1 M sodium hydroxide (NaOH).
-
-
Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for dissolution. A clear solution indicates solubility, while a persistent suspension or solid indicates insolubility.
-
Interpretation: Due to its basic amine group, the compound is expected to be soluble in the acidic solution (1M HCl), but poorly soluble in neutral water and the basic solution (1M NaOH).[6]
Protocol for Lipophilicity (LogP) Determination via Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[8][18]
Caption: Workflow for the shake-flask method of LogP determination.
Methodology:
-
Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing the phases to separate overnight.[19]
-
Stock Solution: Prepare a stock solution of 3-Pyrimidin-5-yl-benzylamine of known concentration in the pre-saturated aqueous buffer.
-
Partitioning: In a separatory funnel or suitable vial, combine equal volumes of the stock solution and the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19]
-
Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value.
Protocol for Thermal Stability Analysis via TGA
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[16]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of 3-Pyrimidin-5-yl-benzylamine (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance. Purge the furnace with an inert atmosphere (e.g., nitrogen gas) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample according to a defined temperature program. A typical program involves an initial isotherm to stabilize the sample, followed by a linear temperature ramp (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[15]
Conclusion
3-Pyrimidin-5-yl-benzylamine is a molecule of moderate lipophilicity with distinct pH-dependent aqueous solubility, a direct consequence of its basic primary amine. Its structural features—a flexible benzylic amine and a rigid, aromatic pyrimidine system—govern its interactions in both chemical and biological contexts. The spectroscopic and thermal profiles provide the means for its unambiguous identification and assessment of its stability. The experimental protocols detailed herein offer a robust framework for researchers to validate these essential physicochemical characteristics, ensuring data integrity and enabling the confident application of this compound in further research and development endeavors.
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay C. McLaughlin.
- BenchChem.
- EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.
- Various Authors. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College.
- Various Authors. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Various Authors. Title: Experiment 8; Reactions of Amines. Academia.edu.
- Various Authors. Amines and Amides: Properties Lab Manual. Studylib.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Various Authors. Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- Various Authors. Physicochemical properties of the synthesized compounds calculated by Data Warrior.
- Various Authors. Physicochemical properties of the synthesized compounds calculated by Data Warrior.
- Various Authors. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. The Royal Society of Chemistry.
- Various Authors. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC.
- Various Authors. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral. bioRxiv.
- Various Authors. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. MDPI.
- Various Authors. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum. ChemicalBook.
- Various Authors. Physicochemical properties of the compounds.
- Various Authors. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC - NIH.
- Various Authors. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed.
- Wikipedia. Benzylamine. Wikipedia.
- Various Authors. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- Various Authors. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PubMed.
- Various Authors. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry.
- Various Authors. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed.
- Sigma-Aldrich. Benzylamine for GC derivatization, LiChropur , = 99.0 100-46-9. Sigma-Aldrich.
- Various Authors. Figure S8. Thermogravimetric analysis (TGA) curves of melamine,...
- Various Authors. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and...
- PubChem. 3-(Pyrimidin-5-yl)-5-(trifluoromethoxy)benzonitrile. PubChem.
- Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). Leibniz Institute of Polymer Research Dresden.
- PubChem. Benzylamine. PubChem.
- Synquest Labs. 3-(Pyrimidin-2-yl)benzyl chloride. Synquest Labs.
-
PubChem. N-(3-benzyl-5-phenyl-3H-[5][8][17]triazolo[4,5-d]pyrimidin-7-yl)benzamide. PubChem.
- ChemicalBook. 3-PYRIMIDIN-5-YLBENZALDEHYDE. ChemicalBook.
- Various Authors. (2015). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. CAS 898289-51-5 | 3H32-5-5M | MDL MFCD09064978 | 3-(Pyrimidin-2-yl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 4. 3-(Pyrimidin-5-yl)-5-(trifluoromethoxy)benzonitrile | C12H6F3N3O | CID 172990907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. embibe.com [embibe.com]
- 6. (DOC) Title: Experiment 8; Reactions of Amines [academia.edu]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 17. chemhaven.org [chemhaven.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. agilent.com [agilent.com]
